2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane
Description
The compound 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane is a structurally complex molecule featuring a central oxane (tetrahydropyran) ring substituted at the 2-position with a propan-2-yl group bearing two 4-methylbenzenesulfonyl (tosyl) groups. This structure suggests applications in synthetic intermediates or prodrugs, where sulfonate esters are often used as protecting groups or to enhance bioavailability.
Properties
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8S2/c1-17-6-10-20(11-7-17)31(23,24)28-15-19(30-22-5-3-4-14-27-22)16-29-32(25,26)21-12-8-18(2)9-13-21/h6-13,19,22H,3-5,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMGCAMVLHQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)OC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dihydroxypropane with 4-methylbenzenesulfonyl chloride in the presence of a base to form the intermediate 1,3-bis[(4-methylbenzenesulfonyl)oxy]propane. This intermediate is then reacted with oxane under specific conditions to yield the final product .
Chemical Reactions Analysis
2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
3,4,5-Trihydroxy-6-({2-hydroxy-3-[4-hydroxy-3-(4-hydroxy-3-methylbut-2-en-1-yl)phenyl]propanoyl}oxy)oxane-2-carboxylic acid () Key Differences:
- The oxane ring in this compound is substituted with a carboxylic acid group and a propanoyloxy chain containing hydroxyl and phenolic moieties.
- Enhanced hydrophilicity due to multiple hydroxyl and carboxylic acid groups, contrasting with the lipophilic tosyl groups in the target compound.
- Functional Implications :
2-(Hydroxymethyl)-6-{[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]oxy}oxane-3,4,5-triol ()
- Key Differences :
- Lacks sulfonate esters, reducing electrophilicity compared to the target compound.
- Functional Implications :
- The cyclohexenyl group may confer rigidity, influencing binding to hydrophobic pockets in proteins. The absence of sulfonates limits its utility in reactions requiring leaving-group activation, a role emphasized in the target compound’s structure .
Contrast with Target Compound:
- Oxymatrine’s fused quinolizidine ring system enables distinct mechanisms (e.g., cytochrome P-450 induction, tumor suppression) compared to the sulfonate-based reactivity of the target compound.
- The target compound’s lack of nitrogen atoms and aromatic systems precludes direct comparison in biological pathways, though its sulfonate groups may enable prodrug activation or cytotoxicity via alkylation .
Comparative Data Table
Research Findings and Mechanistic Insights
- Sulfonate Esters vs. Hydroxyl/Carboxylic Groups :
The target compound’s tosyl groups enhance stability under acidic conditions compared to hydroxylated analogues, which may undergo hydrolysis or oxidation. This property is critical for prodrug design, as seen in sulfonate-based anticancer agents . - Lack of Direct Pharmacological Data : Unlike oxymatrine, which demonstrates cytochrome P-450 induction and tumor suppression (e.g., reduced ALT/γ-GT in肝癌 models), the target compound’s biological profile remains uncharacterized. Its structural features suggest utility in synthetic chemistry rather than direct therapeutic applications .
Biological Activity
2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane is a complex organic compound notable for its unique structure, which features multiple sulfonate groups attached to a central oxane ring. This compound has garnered attention in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Synthesis
The synthesis of this compound involves several multi-step organic reactions. A common method includes the reaction of 1,3-dihydroxypropane with 4-methylbenzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate is subsequently reacted with oxane under controlled conditions to yield the final product. The compound's molecular formula is C19H26O7S2, and it has a molecular weight of 446.55 g/mol.
Reaction Pathways
The compound undergoes various chemical transformations:
- Substitution Reactions : The sulfonate groups can be substituted with different nucleophiles.
- Oxidation and Reduction : The compound can participate in redox reactions depending on the reagents used.
- Hydrolysis : Under acidic or basic conditions, hydrolysis can occur, leading to the formation of corresponding alcohols and sulfonic acids.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonate groups facilitate strong interactions with various enzymes and proteins, potentially inhibiting their activity. This inhibition can affect multiple biochemical pathways, making the compound a valuable tool in biological research.
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 4d | 4.47 | A2780 | Tubulin inhibition |
| Compound 5g | 52.8 | MCF-7 | Cell cycle arrest |
| 2-({1,3-Bis... | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural analogs.
Applications in Scientific Research
The unique structure of this compound makes it useful in various scientific applications:
- Organic Synthesis : As an intermediate in synthesizing complex organic molecules.
- Materials Science : Its properties can aid in developing new materials with specific functionalities.
- Biological Studies : Investigating enzyme mechanisms and potential inhibitory effects on biological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
